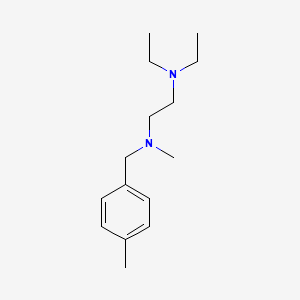
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamide, also known as CF3-Pyridinyl-acrylamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in the pharmaceutical industry for their ability to inhibit enzymes and modulate biological pathways.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several enzymes, including protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide involves its ability to inhibit the activity of protein kinase CK2. This leads to the modulation of various cellular processes that are regulated by CK2, such as the cell cycle, DNA repair, and apoptosis. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been found to have several biochemical and physiological effects on cells. It has been shown to inhibit the activity of CK2, leading to the modulation of various cellular processes. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been found to induce autophagy, leading to cell death in cancer cells. In addition, 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide is its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. This makes it a promising candidate for cancer therapy. However, one of the limitations of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide. One of the directions is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to study its effects on other enzymes and biological pathways, which could lead to the discovery of new therapeutic applications. Finally, the study of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide in combination with other drugs could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide involves a multi-step process that starts with the reaction of 2-chloro-6-fluoroaniline with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The final step involves the reaction of the amine with acryloyl chloride in the presence of a base to form 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide. The overall yield of this synthesis method is around 50%.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-12-4-1-5-13(16)11(12)6-7-14(19)18-10-3-2-8-17-9-10/h1-9H,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUVLHWLSMEJX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)

![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)

![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)
